

A Comparative Performance Analysis: 4-tert-Butylphenyl Salicylate versus Benzophenone Derivatives

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Compound of Interest

Compound Name: 4-tert-Butylphenyl salicylate

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This guide provides a comprehensive comparison of the performance of **4-tert-butylphenyl salicylate** against other common benzophenone derivatives used as UV absorbers and for other industrial applications. The following sections detail the physicochemical properties, photostability, antioxidant activity, cytotoxicity, and estrogenic activity of these compounds, supported by available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application. **4-tert-butylphenyl salicylate** (TBS) is a salicylic acid ester, while benzophenones are characterized by a diaryl ketone core structure.

| Property | 4-tert-Butylphenyl Salicylate (TBS) | Benzophenone-3 (Oxybenzone) | Benzophenone-4 (Sulisobenzene) |
|--------------------------|--|---|--|
| Molecular Formula | C ₁₇ H ₁₈ O ₃ [1] | C ₁₄ H ₁₂ O ₃ | C ₁₄ H ₁₂ O ₆ S |
| Molecular Weight (g/mol) | 270.32[1] | 228.24 | 308.31 |
| Melting Point (°C) | 62-64[1] | 62-65 | 145 |
| UV Absorption Max (nm) | 290-330[1] | ~288 (UVB), ~350 (UVA) | ~285 (UVB), ~325 (UVA) |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and toluene. [2] | Insoluble in water; soluble in most organic solvents. | Soluble in water, ethanol, and acetone. |

Photostability

Photostability is a critical performance parameter for UV absorbers, determining their efficacy and longevity in protecting against photodegradation.

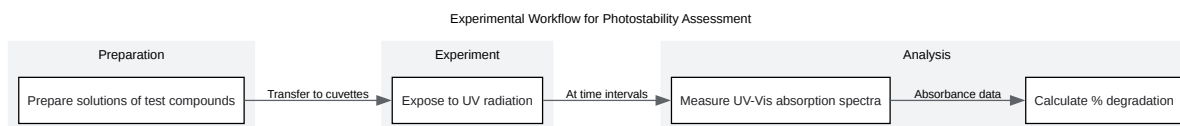
While direct comparative photostability studies between **4-tert-butylphenyl salicylate** and benzophenone derivatives are limited, available data on related compounds and general characteristics provide some insights. Benzophenone-3 is known to be relatively photostable. [3] One study indicated that under solar radiation for 50 days, only an 8% loss of benzophenone-3 was observed in a pure aqueous solution.[4] The photodegradation of 4-tert-butylphenol, a structurally related compound to the phenol moiety of TBS, has been studied, but this does not directly translate to the photostability of the esterified TBS.[5][6][7][8]

Experimental Protocol: Photostability Assessment

A common method to assess photostability involves the following steps:

- **Sample Preparation:** Prepare solutions of the test compounds in a suitable solvent (e.g., ethanol or isopropanol) at a defined concentration.

- **UV Irradiation:** Expose the solutions to a controlled source of UV radiation (e.g., a solar simulator or a specific wavelength UV lamp) for various time intervals.
- **Spectrophotometric Analysis:** Measure the UV-Vis absorption spectrum of the solutions before and after each irradiation interval. A decrease in absorbance at the maximum absorption wavelength indicates photodegradation.
- **Data Analysis:** Calculate the percentage of degradation over time. The photostability can be quantified by determining the photodegradation rate constant or the quantum yield of photodegradation.



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Experimental workflow for assessing the photostability of UV absorbers.

Antioxidant Activity

The ability of these compounds to scavenge free radicals is an important aspect of their performance, particularly in cosmetic and pharmaceutical applications. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity.

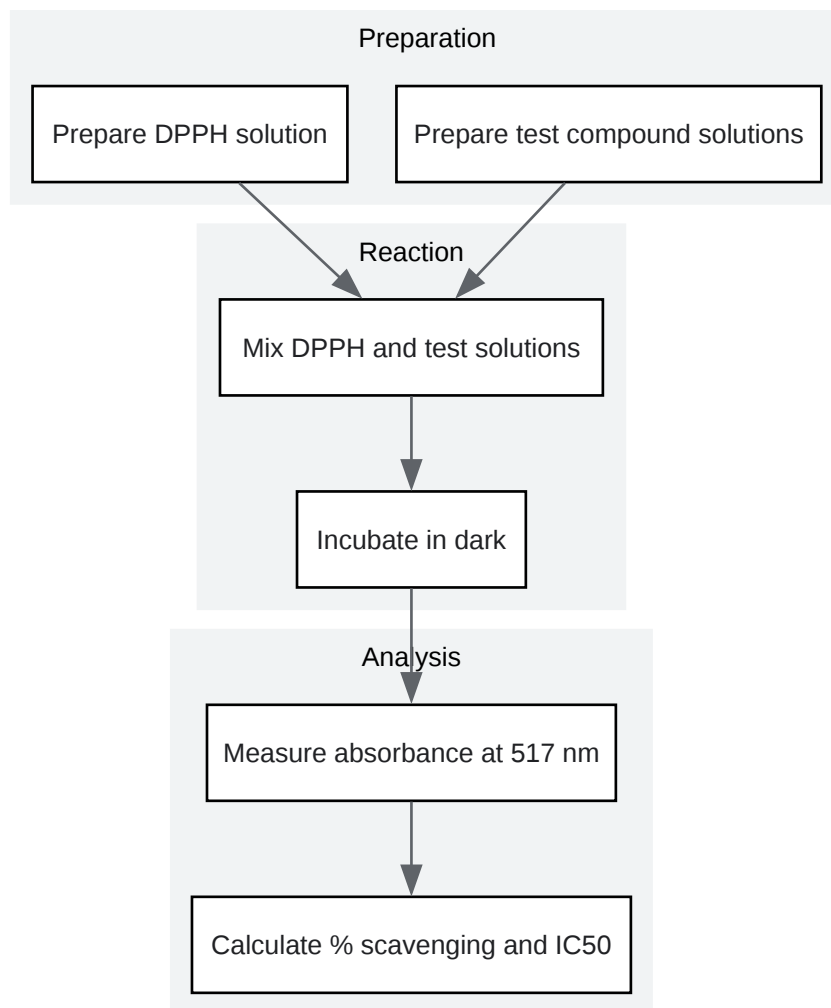
Direct comparative data on the antioxidant activity of **4-tert-butylphenyl salicylate** and benzophenone derivatives is not readily available. However, a study on 2,4-di-tert-butylphenol, a compound with a similar substituted phenol structure, reported an IC₅₀ value of 60 µg/ml in a DPPH assay.[9] For comparison, some studies have indicated that benzophenone-3 possesses antioxidant properties by decreasing UV-induced radical formation in fibroblast cell lines.[10]

| Compound | DPPH Radical Scavenging Activity (IC50) |
|--|---|
| 4-tert-Butylphenyl Salicylate | Data not available |
| Benzophenone-3 | Data not available (qualitatively described as having antioxidant properties) |
| 2,4-di-tert-butylphenol (related compound) | 60 µg/mL[9] |
| Ascorbic Acid (Positive Control) | Typically in the range of 2-10 µg/mL |

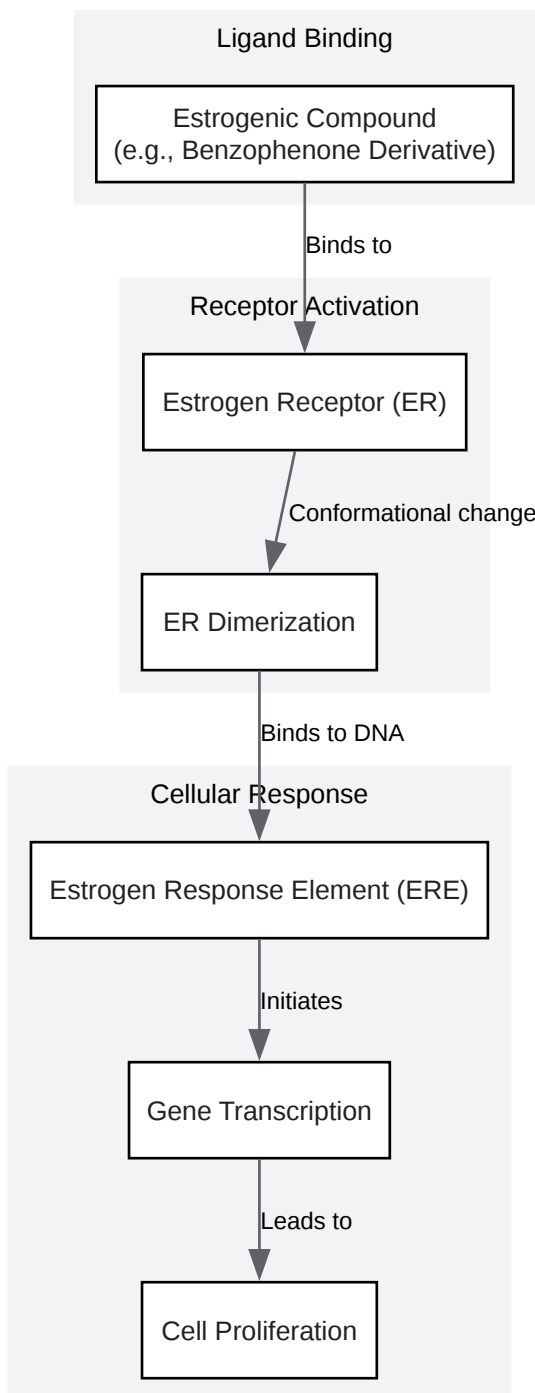
Experimental Protocol: DPPH Radical Scavenging Assay

- **Reagent Preparation:** Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid).
- **Reaction Mixture:** In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control containing only the DPPH solution and solvent is also prepared.
- **Incubation:** Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Absorbance Measurement:** Measure the absorbance of the solutions at the wavelength of maximum DPPH absorbance (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH Radical Scavenging Assay Workflow



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